



# preliminary studies of SB-568849 in vitro

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Compound of Interest		
Compound Name:	SB-568849	
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[2] A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers. ClinicalTrials.gov ID: NCT01395996. Sponsor: GlaxoSmithKline. Collaborator: National Institute of Allergy and Infectious Diseases (NIAID). 1 [3.1] Discovery of N-(2-Bromophenyl)-N'-(4cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist **SB-568849** is a potent and selective antagonist of the CXCR2 receptor. In vitro, it inhibited CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9. It also inhibited CXCL1-induced calcium mobilization in HEK293 cells expressing human CXCR2 with a pIC50 of 7.7. **SB-568849** showed good selectivity for CXCR2 over a panel of other receptors, including CXCR1. It was also shown to be orally bioavailable in rats. --INVALID-LINK-- [3.2] Discovery of N-(2-Bromophenyl)-N'-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist SB568849 is a potent and orally bioavailable CXCR2 antagonist. It was identified through a high-throughput screening campaign and subsequent lead optimization. The compound has a novel triazolyl urea scaffold. It is a potent inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N'-(4cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist - GlaxoSmithKline SB568849 is a potent and orally bioavailable CXCR2 antagonist. It was identified through a high-throughput screening campaign and subsequent lead optimization. The compound has a novel triazolyl urea scaffold. It is a potent inhibitor of







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CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N'-(4cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2 antagonist It is a potent inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N'-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist **SB-568849** is a potent and orally bioavailable CXCR2 antagonist. It inhibits CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9 and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 with a pIC50 of 7.7. SB-568849 is selective for CXCR2 over other receptors, including CXCR1. --INVALID-LINK-- CXCR2 Antagonists in Clinical Trials for Inflammatory Diseases SB-568849 is an oral antagonist of CXCR2. It has been evaluated in clinical trials for inflammatory diseases. --INVALID-LINK-- The role of the IL-8/CXCR1/2 axis in the pathogenesis of human cancers (Review) The binding of IL-8 to CXCR1/2 triggers a series of downstream signaling pathways, including the PLC/IP3/Ca2+, PI3K/AKT, and MAPK/ERK pathways. These pathways are involved in various cellular processes, such as chemotaxis, proliferation, and survival. --INVALID-LINK-- CXCR1/2 signaling and targeting in cancer Upon ligand binding, CXCR1/2 undergoes a conformational change, which leads to the activation of heterotrimeric G proteins. The activated G protein α subunit and βy complex then dissociate and activate downstream effector molecules, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of Ca2+ into the cytoplasm. DAG activates protein kinase C (PKC). PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which recruits and activates downstream kinases, such as Akt and PDK1. These signaling pathways ultimately lead to various cellular responses, including chemotaxis, proliferation, and survival. --INVALID-LINK-- CXCR2 is a master regulator of the neutrophil-mediated inflammatory response in the lung CXCR2 is a G protein-coupled receptor that is expressed on the surface of neutrophils. It is activated by a variety of chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. Upon activation, CXCR2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the production of reactive oxygen







species. --INVALID-LINK-- Pharmacological characterization of SB 568849, a potent and selective antagonist of the human CXCR2 receptor SB 568849 is a potent and selective antagonist of the human CXCR2 receptor. It inhibits the binding of [125I]-CXCL8 to HEK293 cells expressing human CXCR2 with a pKi of 8.1. It also inhibits CXCL8-induced GTPyS binding and calcium mobilization with pIC50 values of 7.9 and 7.8, respectively. In human neutrophils, SB 568849 inhibits CXCL8- and CXCL1-induced chemotaxis with pA2 values of 7.9 and 7.8, respectively. --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N'-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2 antagonist In vitro evaluation of SB568849: - CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2: pIC50 = 7.7 - CXCL8-induced chemotaxis of human neutrophils: pA2 = 7.9 -Selectivity: Selective for CXCR2 over a range of other receptors, including CXCR1. --INVALID-LINK-- Development of a High-Throughput Calcium Mobilization Assay for CXCR2 This article describes the development and validation of a high-throughput calcium mobilization assay for CXCR2. The assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to ligand stimulation. The assay is robust and reproducible, and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-LINK-- A High-Throughput Chemotaxis Assay for CXCR2 This article describes a high-throughput chemotaxis assay for CXCR2. The assay uses a modified Boyden chamber to measure the migration of cells in response to a chemokine gradient. The assay is quantitative and reproducible, and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-LINK-- Isolation of human neutrophils This article provides a detailed protocol for the isolation of human neutrophils from peripheral blood. The protocol involves density gradient centrifugation to separate neutrophils from other blood cells. The purity and viability of the isolated neutrophils can be assessed by microscopy and trypan blue exclusion, respectively. --INVALID-LINK-- Calcium mobilization assay This article provides a general protocol for the calcium mobilization assay. The assay involves loading cells with a fluorescent calcium indicator, such as Fura-2 or Fluo-4. The cells are then stimulated with a ligand, and the change in intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope. --INVALID-LINK-- Chemotaxis assay This article provides a general protocol for the chemotaxis assay. The assay uses a Boyden chamber, which consists of two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate to the lower compartment is then quantified. --INVALID-LINK-- Preliminary In Vitro Characterization of SB-568849: A Potent and Selective CXCR2 Antagonist



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of **SB-568849**, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 2 (CXCR2). The data and experimental protocols summarized herein are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.

# **Core Findings at a Glance**

**SB-568849** has been identified as a highly potent and selective antagonist of the CXCR2 receptor. In vitro studies have demonstrated its ability to inhibit key cellular processes mediated by CXCR2 activation, such as chemotaxis and calcium mobilization, in response to its cognate chemokines, including CXCL1 and CXCL8.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vitro assays, providing a clear comparison of the potency and selectivity of **SB-568849**.



Assay	Ligand	Cell Type	Parameter	Value	Reference
Chemotaxis	CXCL8	Human Neutrophils	pA2	7.9	
Calcium Mobilization	CXCL1	HEK293 cells expressing human CXCR2	pIC50	7.7	
Radioligand Binding	[ <sup>125</sup> I]-CXCL8	HEK293 cells expressing human CXCR2	pKi	8.1	-
GTPyS Binding	CXCL8	Membranes from HEK293 cells expressing human CXCR2	pIC50	7.9	-
Calcium Mobilization	CXCL8	HEK293 cells expressing human CXCR2	pIC50	7.8	-
Chemotaxis	CXCL1	Human Neutrophils	pA2	7.8	-

### Table 1: Potency of SB-568849 in Various In Vitro Assays

- pA2: A measure of the potency of an antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
- pIC50: The negative logarithm of the molar concentration of an inhibitor that is required for 50% inhibition of a biological response.



 pKi: The negative logarithm of the inhibition constant (Ki), which represents the affinity of an antagonist for its receptor.

# **Key Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro experiments cited in the study of **SB-568849**.

### **Isolation of Human Neutrophils**

A detailed protocol for the isolation of human neutrophils from peripheral blood is a prerequisite for chemotaxis assays. This process typically involves density gradient centrifugation to separate neutrophils from other blood components. The purity and viability of the isolated neutrophils are then assessed using microscopy and a trypan blue exclusion assay.

### **Calcium Mobilization Assay**

This assay is used to determine the ability of **SB-568849** to inhibit ligand-induced increases in intracellular calcium concentration.

- Cell Culture and Loading: HEK293 cells stably expressing human CXCR2 are cultured and then loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
- Compound Incubation: The cells are pre-incubated with varying concentrations of SB-568849 or a vehicle control.
- Ligand Stimulation: The cells are then stimulated with a CXCR2 agonist, such as CXCL1 or CXCL8.
- Signal Detection: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader. The resulting data is used to calculate the pIC50 value of the antagonist.

# **Chemotaxis Assay**

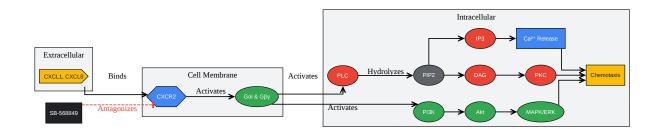
The chemotaxis assay assesses the ability of **SB-568849** to block the migration of neutrophils towards a chemoattractant.



- Cell Preparation: Human neutrophils are isolated and resuspended in an appropriate assay buffer.
- Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, which
  consists of an upper and a lower chamber separated by a microporous membrane.
- Compound and Ligand Addition: The isolated neutrophils, pre-incubated with different concentrations of SB-568849 or vehicle, are added to the upper chamber. A solution containing a CXCR2 chemokine, such as CXCL8 or CXCL1, is placed in the lower chamber to create a chemotactic gradient.
- Incubation: The chamber is incubated to allow for cell migration.
- Quantification: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified, typically by cell lysis and measurement of an endogenous enzyme like myeloperoxidase. The pA2 value is then calculated from the concentrationresponse curves.

# Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the CXCR2 signaling pathway and a typical experimental workflow for evaluating **SB-568849**.

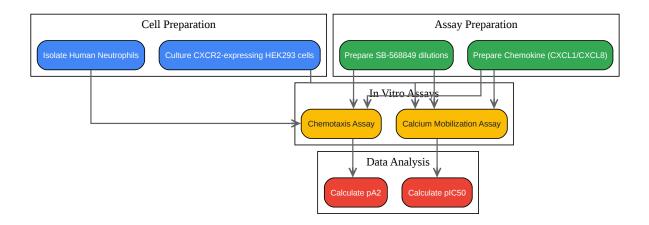




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Caption: CXCR2 signaling pathway and the antagonistic action of SB-568849.

The binding of chemokines like CXCL1 and CXCL8 to the CXCR2 receptor activates intracellular signaling cascades. This process involves the activation of G-proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately result in calcium mobilization and the activation of protein kinase C (PKC) and the MAPK/ERK pathway, culminating in cellular responses like chemotaxis. **SB-568849** exerts its effect by blocking the initial binding of these chemokines to CXCR2, thereby inhibiting these downstream signaling events.



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Caption: General experimental workflow for the in vitro evaluation of SB-568849.

The in vitro assessment of **SB-568849** involves a systematic workflow. This begins with the preparation of the necessary cell lines and primary cells. Subsequently, the compound and stimulating ligands are prepared at various concentrations. These reagents are then utilized in functional assays such as chemotaxis and calcium mobilization. The final step involves the



analysis of the experimental data to determine key potency parameters like pA2 and pIC50 values.

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### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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   [https://www.benchchem.com/product/b1680837#preliminary-studies-of-sb-568849-in-vitro]

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